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Aluminium(3+) antimony

Cat. No.: B11727095
M. Wt: 148.742 g/mol
InChI Key: WEOHFVCZSODKFD-UHFFFAOYSA-N
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Description

Foundational Significance of AlSb within III-V Semiconductor Science

The importance of Aluminum Antimonide in the realm of III-V semiconductors is rooted in its fundamental material properties. It crystallizes in a cubic zincblende structure, a common characteristic of many III-V semiconductors. refractiveindex.infomaterialsproject.org Its lattice constant is approximately 0.61 nanometers (nm). qsstudy.comwikipedia.org

One of the most critical properties of a semiconductor is its band gap. AlSb has an indirect band gap of about 1.6 electron volts (eV) at room temperature (300 Kelvin), while its direct band gap is 2.22 eV. qsstudy.comwikipedia.org This relatively large band gap makes it a promising material for high-temperature applications. scholarsresearchlibrary.com The material's electron mobility is reported to be around 200 cm²·V⁻¹·s⁻¹, with a hole mobility of 400 cm²·V⁻¹·s⁻¹ at 300 K. qsstudy.comwikipedia.org These electronic characteristics, detailed in the table below, are central to its application in electronic devices.

Table 1: Key Properties of Aluminum Antimonide (AlSb)

Property Value References
Chemical Formula AlSb azom.comqsstudy.com
Molar Mass 148.742 g/mol azom.comwikipedia.org
Crystal Structure Cubic (Zincblende) azom.comrefractiveindex.infomaterialsproject.org
Lattice Constant 0.61 nm (6.1 Å) azom.comqsstudy.comwikipedia.org
Indirect Band Gap (300 K) ~1.6 eV azom.comqsstudy.comwikipedia.org
Direct Band Gap (300 K) 2.22 eV qsstudy.comwikipedia.org
Electron Mobility (300 K) 200 cm²/Vs azom.comqsstudy.comwikipedia.org
Hole Mobility (300 K) 400 cm²/Vs azom.comqsstudy.comwikipedia.org
Density 4.26 g/cm³ qsstudy.comwikipedia.org
Melting Point 1060 °C qsstudy.comwikipedia.org
Refractive Index (at 2 µm) 3.3 qsstudy.comwikipedia.org
Dielectric Constant 10.9-11 azom.comqsstudy.com

AlSb can also be alloyed with other III-V materials to form ternary and quaternary compounds such as Aluminum Gallium Antimonide (AlGaSb), Aluminum Indium Antimonide (AlInSb), and Aluminum Arsenic Antimonide (AlAsSb). azom.comqsstudy.com This alloying capability allows for the fine-tuning of material properties for specific device applications.

Evolution of Research Trajectories in AlSb Compounds

Research into Aluminum Antimonide has evolved significantly since the initial studies of III-V semiconductors. Early investigations focused on the fundamental synthesis and characterization of bulk AlSb crystals. acs.org Methods such as the Czochralski and Bridgman techniques were historically used for producing polycrystalline AlSb. acs.org However, these high-temperature methods presented challenges. acs.org

The development of epitaxial growth techniques, such as molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD), marked a significant leap forward. These methods allowed for the growth of high-quality, single-crystal thin films and complex heterostructures. This advancement was crucial for exploring AlSb's potential in electronic and optoelectronic devices. Research in the 1990s, for example, delved into the properties of GaSb/AlSb quantum wells for infrared photodetector applications. aip.org

More recent research has focused on nanomaterials, including the synthesis of AlSb quantum dots. acs.org The first colloidal synthesis of AlSb quantum dots was a notable achievement, opening up possibilities for low-cost, solution-processable devices. acs.org Researchers have also explored various thin-film deposition techniques, such as thermal evaporation and sputtering, to create nanocrystalline AlSb films for applications like solar cells. scholarsresearchlibrary.comijiet.comresearchgate.net

Contemporary Research Paradigms and Challenges in AlSb Science

Modern research on Aluminum Antimonide is driven by its potential in a range of advanced applications. Its high electron mobility and wide band gap make it suitable for high-frequency and high-power electronics, such as high-electron-mobility transistors (HEMTs) and heterojunction bipolar transistors (HBTs). refractiveindex.infonanorh.com It is also being investigated for its use in electro-optical devices, as well as detectors for X-ray and gamma-ray radiation. azom.comqsstudy.com

A significant area of contemporary research is in optoelectronics, particularly for devices operating in the infrared spectrum. nanorh.com AlSb-based materials are of interest for thermophotovoltaic applications, which convert thermal energy into electricity. refractiveindex.info The ability to engineer the band gap by creating alloys and heterostructures is a key focus. For instance, doping AlSb can alter its properties, potentially switching it from an indirect to a direct band gap material, which is beneficial for optical applications. researchgate.net

Despite its promising properties, several challenges persist in AlSb research and development. The synthesis of high-quality, single-phase bulk AlSb remains difficult due to the high reactivity of aluminum, which readily oxidizes, and the high vapor pressure of antimony. mdpi.com Any deviation from the precise stoichiometry can result in the presence of unwanted elemental remnants in the alloy. mdpi.com Furthermore, the material can be sensitive to defects and impurities, which can impact device performance. refractiveindex.info The fabrication of AlSb-based devices also requires careful handling due to the material's flammability and the toxicity of antimony. qsstudy.comrefractiveindex.info Overcoming these synthesis and fabrication hurdles is a primary focus of ongoing research efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlSb+3 B11727095 Aluminium(3+) antimony

Properties

Molecular Formula

AlSb+3

Molecular Weight

148.742 g/mol

IUPAC Name

aluminum;antimony

InChI

InChI=1S/Al.Sb/q+3;

InChI Key

WEOHFVCZSODKFD-UHFFFAOYSA-N

Canonical SMILES

[Al+3].[Sb]

Origin of Product

United States

Advanced Synthesis Methodologies for Aluminum Antimonide Materials

Bulk Single-Crystal Growth Techniques for AlSb

Producing large, single-crystal ingots of AlSb is essential for substrate manufacturing and for fundamental material property studies. Key methods focus on melt growth and powder metallurgy routes.

Czochralski and Bridgman Methodological Advancements

The Bridgman method is a prominent technique for growing AlSb single crystals from a molten state. mdpi.com In a typical advanced setup, high-purity aluminum and antimony are placed in a boron nitride crucible, which is itself contained within a sealed quartz ampoule under vacuum. google.com The use of a boron nitride crucible is a key advancement, as its high chemical stability and slow reaction rate with aluminum prevent the introduction of impurities that can degrade the material's resistivity. google.com The synthesis involves a temperature oscillation process in a mixing furnace before the crystal growth phase. google.com

The crystal growth itself is conducted in a vertical Bridgman furnace with a precise temperature gradient. The process involves heating the material above its melting point (1057°C) to ensure complete liquefaction and homogenization, followed by slow cooling to initiate crystallization. azom.commdpi.comgoogle.com A specific patented method details heating to a high-temperature zone of 1080-1100°C and a low-temperature zone of 900-940°C, followed by overheating at 40-60°C above the melting point for 12-24 hours before controlled cooling and crucible lowering. google.com This refined Bridgman approach has been shown to significantly improve the material's properties, increasing resistivity from 10⁵ Ω·cm to 10⁹ Ω·cm and achieving a hole mobility of 382 cm²V⁻¹s⁻¹. google.com

Table 1: Bridgman Method Parameters and Resulting AlSb Properties
ParameterValue/DescriptionReference
Crucible MaterialBoron Nitride (BN) google.com
High-Temperature Zone1080-1100°C google.com
Low-Temperature Zone900-940°C google.com
Overheating40-60°C above melting point for 12-24 hours google.com
Resulting Resistivity10⁹ Ω·cm google.com
Resulting Hole Mobility382 cm²V⁻¹s⁻¹ google.com

Mechanical Alloying and Hot Pressing Routes for Bulk AlSb

Mechanical alloying (MA) followed by vacuum hot pressing (VHP) represents a novel powder metallurgy route for producing single-phase bulk AlSb. researchgate.netresearchgate.net This method circumvents some of the challenges associated with melt-based techniques. Mechanical alloying is a high-energy milling process that transforms elemental powders of aluminum and antimony into an alloyed, often nanocomposite, material. researchgate.netdeepdyve.com

However, achieving a single AlSb phase through MA alone can be challenging. mdpi.com Aluminum's ductility can cause it to stick to the milling vials and balls, leading to a change in the stoichiometry of the powder mixture and an excess of antimony in the final product. mdpi.com To overcome this, the mechanically alloyed powder is subsequently consolidated using vacuum hot pressing. mdpi.comresearchgate.net This step compacts the powder at high temperature and pressure in a vacuum, sintering the particles together to form a highly dense, bulk polycrystalline material with a relative density of approximately 99%. researchgate.net This route is significant as it provides a method for synthesizing bulk single-phase AlSb in a form suitable for applications like thermoelectric devices. mdpi.comresearchgate.net

Controlled Melting and Pulverization Strategies for AlSb Production

A straightforward and effective method for producing bulk AlSb involves a three-step process: controlled melting, pulverization, and vacuum hot pressing. mdpi.comresearchgate.netdoaj.org This strategy begins with melting elemental aluminum and antimony shots in a controlled inert atmosphere, such as argon, to prevent the oxidation of aluminum and the sublimation of antimony. mdpi.comresearchgate.net To compensate for any minor oxidation that may still occur, a two atomic percent excess of aluminum is sometimes added to achieve a single-phase AlSb ingot. mdpi.com

The resulting intermetallic AlSb compound is inherently brittle, which facilitates the next step: pulverization. mdpi.com The cast ingot is crushed and milled into a fine powder using techniques like a mortar and pestle or high-energy vibratory milling. mdpi.comresearchgate.net Finally, the powder is consolidated into a dense bulk form using vacuum hot pressing, similar to the mechanical alloying route. mdpi.comresearchgate.net This synthesis strategy has been successfully used to produce near single-phase, highly dense AlSb for the first-time evaluation of its thermoelectric properties. mdpi.comdoaj.org The resulting material exhibited a thermal conductivity of 4.7 W/mK at 873 K. mdpi.com

Epitaxial and Thin Film Deposition of AlSb

For many semiconductor device applications, the material is required in the form of a thin film or as part of a complex layered heterostructure. Epitaxial and sputtering techniques are central to fabricating such structures.

Molecular Beam Epitaxy (MBE) for AlSb Heterostructures

Molecular Beam Epitaxy (MBE) is a highly precise physical vapor deposition technique used to grow high-quality, single-crystal thin films and heterostructures with atomic layer control. ethz.ch It is particularly important for creating AlSb-based quantum wells and superlattices, which are foundational for advanced electronic and optoelectronic devices. aip.orgucsb.edu These structures often combine AlSb with other lattice-matched III-V semiconductors like Indium Arsenide (InAs) and Gallium Antimonide (GaSb). ucsb.edu

A significant challenge in growing AlSb heterostructures, for instance on Gallium Arsenide (GaAs) substrates, is the large lattice mismatch (around 7%). aip.org To accommodate this strain, buffer layers, such as AlSb or Aluminum Gallium Antimonide (Al₀.₇₅Ga₀.₂₅Sb), are grown first. aip.org Research has shown that an optimized Al₀.₇₅Ga₀.₂₅Sb buffer layer yields a smoother surface morphology. aip.org The interface quality is critical for device performance. In InAs/AlSb quantum wells, creating an Indium Selenide (InSb)-like interface, through precise sequencing of the molecular beam shutters, results in significantly higher electron mobility compared to an Aluminum Arsenide (AlAs)-like interface. aip.org Using these advanced MBE techniques, InAs/AlSb deep quantum well structures have been fabricated with room temperature electron mobilities as high as 27,000-33,000 cm²/Vs. aip.orgucsb.edu

Table 2: Properties of AlSb Heterostructures Grown by MBE
StructureSubstrateKey FeatureAchieved PropertyReference
InAs/AlSb Deep Quantum WellGaAsOptimized Al₀.₇₅Ga₀.₂₅Sb buffer layerElectron Mobility: 27,000 cm²/Vs; RMS Roughness: 6.67 Å aip.org
AlSb/InAsSb HeterostructureGaAsNew shutter sequence to reduce interface mixingRoom Temp. Mobility: 16,170 cm²/Vs iaea.org
InAs/AlSb Quantum WellN/AModulation-dopedRoom Temp. Mobility: 30,000-33,000 cm²/Vs ucsb.edu
InAs/AlSb Type-II SuperlatticeGaSbStrain-balanced with AlAs-like and InSb-like interfacesMinimal lattice mismatch achieved mdpi.com

Sputtering Techniques for AlSb Thin Film Fabrication

Sputtering is a versatile and cost-effective physical vapor deposition technique for producing AlSb thin films. ufrgs.br In this process, a target made of the desired material is bombarded with energetic ions (typically argon), dislodging atoms that then deposit onto a substrate. americanelements.com AlSb films can be deposited using DC magnetron sputtering from a composite target of aluminum and antimony. worldscientific.comworldscientific.com Research has found that an area ratio of 7:3 for Al to Sb in the target is effective for growing stoichiometric films, compensating for the different sputtering rates of the two elements. worldscientific.com

A key finding is that as-deposited sputtered AlSb films are typically amorphous. ufrgs.brworldscientific.comworldscientific.com A post-deposition annealing step is required to induce crystallization. worldscientific.com Annealing in an argon atmosphere at temperatures between 530-560°C results in polycrystalline films with a zincblende structure and an average grain size of about 20 nm. ufrgs.brworldscientific.comworldscientific.com An alternative approach is co-sputtering from separate Al and Sb targets, which allows for more precise control over the film's composition by individually adjusting the power to each target (e.g., DC power to Al, RF power to Sb). ufrgs.br The deposition temperature itself also significantly influences the film structure, with the crystalline phase becoming evident at temperatures of 450°C and above. ufrgs.br These sputtered films are p-type semiconductors with a measured band gap of 1.56 eV and a conductivity activation energy of around 0.61 eV after annealing. worldscientific.comworldscientific.com

Vapor Deposition and Hot Wall Epitaxy Approaches for AlSb Films

Vapor deposition techniques are crucial for producing high-quality crystalline thin films. Among these, Hot Wall Epitaxy (HWE) is a method that operates close to thermodynamic equilibrium, making it highly suitable for creating ordered crystalline layers. researchgate.net The HWE system is typically a semi-closed growth reactor, often a vertically mounted quartz cylinder, which is heated by several distinct zones. researchgate.net The first zone heats the source material (in this case, Aluminum and Antimony), controlling the evaporation and subsequent growth rate. researchgate.net A second heated zone, the "hot wall," is situated between the source and the substrate, ensuring a constant temperature environment and minimizing material loss. researchgate.net The final zone controls the substrate temperature, which is a critical parameter for influencing the growth process and crystalline quality of the film on the substrate surface. researchgate.net

Historically, HWE has been successfully employed to grow AlSb thin films on substrates such as single-crystal Potassium Chloride (KCl). worldscientific.comresearchgate.netijiet.com This technique is one of several established methods for AlSb film preparation, alongside co-evaporation, sputtering, and molecular beam epitaxy. mdpi.comresearchgate.netmdpi.com The precise control over temperature gradients and pressure within the HWE reactor allows for the deposition of highly ordered, polycrystalline AlSb thin films. researchgate.netresearchgate.net

Nanoscale and Colloidal Synthesis of AlSb Structures

The synthesis of nanoscale and colloidal Aluminum Antimonide structures, such as quantum dots and nanocrystals, opens up new possibilities for their application in optoelectronics and other advanced fields. These bottom-up approaches offer advantages in terms of cost, scalability, and the ability to tune material properties through quantum confinement effects.

The first successful colloidal synthesis of Aluminum Antimonide quantum dots (QDs) represents a significant milestone for this lesser-studied III-V semiconductor. acs.orgscispace.com This wet-chemical approach provides a low-cost and scalable alternative to traditional high-temperature physical methods. acs.org The synthesis involves the controlled reaction of Aluminum Chloride (AlCl₃) and Antimony tris(bis(trimethylsilyl)amide) (Sb[N(Si(Me)₃)₂]₃) in the presence of a reducing agent, superhydride (Lithium Triethylborohydride). acs.orgresearchgate.netresearchgate.net

The reaction is typically conducted at a temperature of 280 °C. researchgate.netresearchgate.net By varying the reaction time, the size of the AlSb QDs can be precisely controlled. For instance, reaction times of 1, 3, and 20 minutes yield QDs with average sizes ranging from 5.5 to 9.7 nm. acs.org This size tunability directly influences the optical properties of the quantum dots due to the quantum confinement effect, resulting in a redshift of the excitonic peak and photoluminescence as the particle size increases. acs.org The resulting colloidal AlSb QDs exhibit strong excitonic transitions in the UV-A region and a tunable band-edge emission in the blue spectral range, with a reported quantum yield of up to 18%. acs.orgscispace.com After synthesis, a purification process involving repeated centrifugation is used to separate the luminescent AlSb QDs from non-emitting impurities. researchgate.netresearchgate.net

Table 1: Colloidal Synthesis Parameters for AlSb Quantum Dots

Parameter Description Value/Compound Source(s)
Aluminum Precursor The source of aluminum for the reaction. Aluminum Chloride (AlCl₃) acs.orgresearchgate.net
Antimony Precursor The source of antimony for the reaction. Sb[N(Si(Me)₃)₂]₃ acs.orgresearchgate.net
Reducing Agent Facilitates the formation of AlSb. Superhydride (LiEt₃BH) researchgate.net
Reaction Temperature The temperature at which the synthesis is carried out. 280 °C researchgate.netresearchgate.net
Reaction Time Varies to control the size of the quantum dots. 1 - 20 minutes acs.org
Resulting QD Size The average diameter of the synthesized quantum dots. 5.5 - 9.7 nm acs.org

| Quantum Yield (QY) | The efficiency of photoluminescence. | Up to 18% | acs.orgresearchgate.net |

Chemical Bath Deposition (CBD) is a cost-effective and simple wet-chemical method for synthesizing thin films on a large scale at low temperatures. researchgate.netopenaccesspub.org This technique involves the controlled precipitation of a compound from a solution onto a substrate. openaccesspub.org For Aluminum Antimonide, thin films have been successfully deposited on glass substrates using the CBD technique. researchgate.net

In a typical process, the deposition is carried out at varying bath temperatures with deposition times ranging from 60 to 180 minutes. researchgate.net Research has shown that the duration of deposition is a key factor influencing the crystallinity of the AlSb film. mdpi.com For pure AlSb, X-ray diffraction (XRD) analysis revealed that films deposited for 1.5 hours were polycrystalline, while those deposited for shorter or longer durations tended to be amorphous. mdpi.com The crystalline nature is confirmed by the presence of sharp peaks in the XRD pattern corresponding to various reflection planes. mdpi.com This method's simplicity and low cost make it attractive for producing AlSb films for a variety of potential applications in coatings and photonic sectors. researchgate.net

Table 2: XRD Characteristics of Pure AlSb Thin Film via CBD

Deposition Time Crystalline Nature d-spacing (A°) Grain Size (nm) Reflection Plane Source(s)

A novel and ultrafast approach for synthesizing nanopowders involves the application of electric fields. rsc.org This technique, known as electric field-assisted processing, has been used to produce Aluminum Antimonide nanocrystals. researchgate.netresearchgate.net The method consists of passing a direct flow of electrons through a powder mixture of aluminum and antimony, typically in a 1:1 molar ratio. researchgate.netresearchgate.net

This process can significantly lower the required synthesis temperature and time compared to conventional methods by enhancing charge diffusion processes. rsc.org Research has demonstrated the successful formation of pure AlSb nanocrystals under specific electrical conditions. researchgate.netresearchgate.net The application of a current of 80 amperes for 10 minutes or a higher current of 110 amperes for just 3 seconds both yielded pure AlSb. researchgate.net The resulting nanocrystals were characterized to determine their optical properties, revealing indirect energy band gaps that varied slightly with the synthesis parameters. researchgate.netresearchgate.net

Table 3: Parameters for Electric Field Assisted Synthesis of AlSb Nanocrystals

Processing Current Duration Resulting Material Indirect Energy Band Gap (eV) Source(s)
80 A 10 minutes Pure AlSb Nanocrystals 1.647 researchgate.netresearchgate.net

Diamondoids are nanometer-sized, hydrogen-terminated carbon cages with a structure resembling a unit of the diamond crystal lattice. wiley-vch.deuchicago.edu The concept of using such rigid, cage-like structures as building blocks for nanomaterials has been extended to other compounds, including Aluminum Antimonide. The synthesis of AlSb diamondoid architectures is an advanced, theoretical approach investigated using Density Functional Theory (DFT). researchgate.net

In these theoretical studies, AlSb diamondoids are used as models to understand the properties of AlSb nanocrystals at the nanoscale. researchgate.net The calculations explore how the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) varies based on the size and shape of the diamondoid structure, in line with quantum confinement theory. researchgate.net The bonding in these theoretical structures differs from ideal sp³ hybridization, with the electronic occupation of the Al and Sb orbitals depending on their position within the diamondoid. researchgate.net For instance, in an AlSb octamantane structure, the central aluminum and antimony atoms exhibit specific electronic orbital configurations. researchgate.net Vibrational properties, such as the vibrational force constant and frequencies, have also been calculated for these unique architectures. researchgate.net

Table 4: Calculated Properties of Theoretical AlSb Diamondoid Structures

Property Structure Value Source(s)
Electronic Occupation (Al) AlSb Octamantane (center) [core]3s⁰.⁹¹3p¹.⁷⁴4p⁰.⁰² researchgate.net
Electronic Occupation (Sb) AlSb Octamantane (center) [core]5s¹.³⁹5p⁴.⁰⁵6p⁰.⁰¹ researchgate.net
Vibrational Frequency Al-Sb Octamantane 334.4 cm⁻¹ researchgate.net

| Vibrational Force Constant | AlSb Diamondoids | 0.82 mDyne/Å | researchgate.net |

Theoretical and Computational Investigations of Alsb Properties

First-Principles Calculation Frameworks for AlSb

First-principles, or ab initio, methods are a class of computational techniques that rely on basic laws of quantum mechanics without the need for empirical parameters derived from experiments. These methods have been instrumental in studying the intrinsic properties of AlSb.

Ab initio pseudopotential theory is a powerful computational approach that simplifies the complex interactions within an atom. It replaces the strong Coulomb potential of the nucleus and the effects of the tightly bound core electrons with a weaker, effective potential, known as the pseudopotential. This approximation allows computational focus to remain on the valence electrons, which are primarily responsible for chemical bonding and the material's properties.

While specific studies focusing exclusively on AlSb surfaces using this method are not extensively detailed in readily available literature, the principles of the method are broadly applicable. In this framework, the surface of AlSb would be modeled as a slab of material, and the pseudopotentials for Aluminium and Antimony atoms would be used to calculate the behavior of valence electrons. This approach is crucial for understanding surface-specific phenomena such as:

Surface Reconstruction: Determining the most stable atomic arrangement on the AlSb surface, which often differs from the bulk crystal structure.

Surface Energy: Calculating the energy required to create a new surface, which influences crystal growth and morphology.

Surface Electronic States: Identifying electronic states that are localized at the surface, which can significantly impact the performance of electronic devices.

The accuracy of these calculations depends on the quality of the generated pseudopotential, which is constructed to reproduce the all-electron atomic properties outside a certain core radius. This ensures that the essential physics of electron scattering and bonding is captured correctly.

Density Functional Theory (DFT) is one of the most widely used first-principles methods for investigating the electronic structure of materials. mpg.descispace.comyoutube.comyoutube.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. mpg.de This simplifies the many-body problem into a more manageable one involving the spatial electron density.

DFT calculations have been extensively applied to AlSb to determine its fundamental electronic and structural properties. For instance, investigations into two-dimensional hexagonal AlSb monolayers have utilized DFT to predict their structural stability, electronic band structure, and optical properties. aip.org These calculations can determine key parameters such as:

Lattice Constant: The equilibrium spacing between atoms in the crystal lattice. DFT calculations for AlSb nanocrystals have shown that the lattice constant decreases as the number of core atoms in the nanocrystal increases. sapub.org

Cohesive Energy: The energy required to separate the constituent atoms of the solid, indicating the strength of the chemical bonds.

Band Structure: The relationship between the energy and momentum of electrons, which determines whether a material is a conductor, semiconductor, or insulator. DFT studies confirm that AlSb is a semiconductor. aip.org

Density of States (DOS): The number of available electronic states at each energy level, which influences the material's electronic and optical behavior. Studies on AlSb nanocrystals show the density of states increases with the number of core atoms. sapub.org

Within the DFT framework, the exact form of the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons, is unknown and must be approximated. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are two of the most common families of approximations. quora.com

Local Density Approximation (LDA): This approximation assumes that the exchange-correlation energy at any point in the material is the same as that of a homogeneous electron gas with the same density. quora.com While computationally efficient, LDA tends to overbind atoms, leading to underestimation of lattice constants and overestimation of bulk moduli. cam.ac.uk

Generalized Gradient Approximation (GGA): GGA functionals improve upon LDA by also considering the gradient (the rate of change) of the electron density at each point. quora.comaps.orguci.edu This often leads to more accurate predictions for properties like bond lengths and cohesive energies. cam.ac.ukscribd.com Various GGA functionals exist, such as Perdew-Burke-Ernzerhof (PBE) and Perdew-Wang (PW). aip.orgaps.orgarxiv.org

In studies of AlSb and related III-V semiconductors, both LDA and GGA have been used to examine structural properties. dntb.gov.ua For example, calculations on indium-doped AlSb have employed both approximations to determine parameters like the lattice constant and bulk modulus. dntb.gov.ua Generally, GGA provides results that are in better agreement with experimental values for structural parameters compared to LDA. scribd.com

Comparison of LDA and GGA Functionals in DFT
FunctionalDescriptionTypical Performance for Solids
LDA (Local Density Approximation)Depends only on the electron density at each point in space.Tends to overbind atoms, resulting in underestimated lattice constants and overestimated bulk moduli. cam.ac.uk
GGA (Generalized Gradient Approximation)Depends on both the electron density and its gradient. quora.comOften corrects the overbinding of LDA, leading to more accurate lattice constants and cohesive energies. cam.ac.ukscribd.com

The Full Potential Linearized Augmented Plane Wave (FP-LAPW) method is a particularly precise and robust implementation of DFT. fz-juelich.defz-juelich.derwth-aachen.de It is considered an all-electron method, meaning it does not use a pseudopotential approximation for the core electrons. fz-juelich.defz-juelich.de The unit cell is partitioned into non-overlapping atomic spheres and an interstitial region. scribd.com Inside the spheres, the basis functions are atomic-like orbitals, while in the interstitial region, they are plane waves. scribd.com The "full-potential" aspect signifies that no shape approximations are made for the charge density and potential. fz-juelich.dewikipedia.org

The FP-LAPW method has been utilized to investigate the structural, electronic, and optical properties of AlSb and its alloys. dntb.gov.uaresearchgate.netresearchgate.net Due to its high accuracy, it is often used as a benchmark for other computational methods. wikipedia.org For example, it has been employed to study the effects of indium doping on the properties of AlSb, providing detailed insights into the band structure and density of states. dntb.gov.uaresearchgate.net

The Large Unit Cell (LUC) method is a computational technique used to simulate nanocrystals and other systems where quantum confinement effects are significant. In this approach, a large "supercell" containing the nanocrystal is constructed and then treated with periodic boundary conditions, as is standard in solid-state calculations. This method allows for the investigation of how material properties change as a function of size.

A study combining DFT with the LUC method was conducted to simulate the electronic structure of AlSb nanocrystals with varying numbers of core atoms (from 8 to 64). sapub.org The key findings from this work include:

The energy gap and lattice constant are inversely proportional to the number of core atoms. sapub.org

A significant drop in the energy gap was observed for a nanocrystal with 54 core atoms, suggesting a transition towards more conductive behavior at certain sizes. sapub.org

The total energy of the nanocrystal decreases as the number of core atoms increases, which is attributed to an increase in binding energy. sapub.org

These simulations demonstrate the power of the LUC method in capturing the quantum size effects that govern the behavior of nanomaterials.

Calculated Properties of AlSb Nanocrystals using DFT with LUC Method sapub.org
Number of Core AtomsCalculated Lattice Constant (nm)Calculated Energy Gap (eV)
80.6125Data not specified
160.6095Data not specified
540.60300.03
640.6000Data not specified

A well-known limitation of standard LDA and GGA functionals is the systematic underestimation of semiconductor band gaps. pku.edu.cn Hybrid functionals address this issue by incorporating a portion of exact exchange from Hartree-Fock theory into the exchange-correlation functional. wikipedia.org This approach often yields band gap values that are in much better agreement with experimental results. pku.edu.cn

The Heyd-Scuseria-Ernzerhof (HSE) functional is a popular screened hybrid functional. wikipedia.org It separates the electron-electron Coulomb interaction into short-range and long-range components, mixing Hartree-Fock exchange only in the short-range part. wikipedia.orgarxiv.org This improves computational efficiency, particularly for solids. wikipedia.org

Several studies have applied hybrid functionals, including HSE, to calculate the electronic band structure of AlSb. researchgate.netaps.orgnih.gov These calculations consistently provide a more accurate description of the band gap compared to PBE (a GGA functional). researchgate.netnih.gov For instance, a systematic study of an AlSb monolayer showed that while PBE predicts a band gap of 0.1 eV, hybrid functionals like HSE06, and more advanced methods like GW calculations, yield values much closer to the experimental optical gap. researchgate.netnih.gov The accuracy of hybrid functionals makes them a valuable tool for predicting the electronic properties of AlSb for optoelectronic applications. arxiv.orgaps.org

Density Functional Theory (DFT) for AlSb Electronic and Structural Properties

Advanced Quantum Mechanical Approaches

Relativistic Configuration Interaction (RCI) is a powerful computational method used to accurately predict the electronic structure and properties of molecules, particularly those containing heavy elements where relativistic effects are significant. This approach is built upon the principles of both quantum mechanics and special relativity. The fundamental idea is to solve the many-electron Schrödinger equation (or its relativistic counterpart, the Dirac equation) by constructing the molecular wavefunction as a linear combination of many different electronic configurations.

The process begins with a self-consistent field (SCF) calculation, typically using the Dirac-Hartree-Fock (DHF) method, which provides an initial set of molecular orbitals that account for relativistic effects from the outset. These effects include the mass-velocity correction, the Darwin term, and most importantly, spin-orbit coupling, which can significantly influence the electronic states of molecules with heavy atoms like antimony.

Following the SCF calculation, the configuration interaction (CI) method is applied. In a CI calculation, the wavefunction is expressed as a sum over many Slater determinants, each representing a different way of distributing the electrons among the available molecular orbitals. This allows for the inclusion of electron correlation, which is the interaction between electrons that is not accounted for in the mean-field approximation of the DHF method. The coefficients of this linear combination are determined by solving a matrix eigenvalue problem, where the matrix elements are integrals involving the molecular Hamiltonian and the chosen configurations.

For molecules containing heavy elements, a relativistic Hamiltonian is employed. This can be the full four-component Dirac-Coulomb-Breit Hamiltonian or an effective two-component Hamiltonian derived from it. The inclusion of relativistic effects is crucial for obtaining accurate predictions of molecular properties such as bond lengths, vibrational frequencies, and electronic transition energies.

The Bethe-Salpeter Equation (BSE) is a state-of-the-art theoretical framework used in condensed matter physics to describe the properties of excitons, which are bound states of an electron and a hole. readthedocs.ioaps.orgarxiv.org This approach is particularly important for understanding the optical properties of semiconductors like Aluminium Antimonide (AlSb), as excitonic effects can significantly modify the absorption and emission of light. ustc.edu.cn

The BSE formalism goes beyond simpler models by explicitly accounting for the Coulomb interaction between the excited electron and the hole it leaves behind. The process typically starts with a ground-state electronic structure calculation, often using Density Functional Theory (DFT). This is followed by a quasiparticle correction, usually within the GW approximation, to obtain accurate electron and hole energies. Finally, the BSE, which is a two-particle equation, is solved to find the exciton (B1674681) energies and wavefunctions.

Recent computational studies have applied the BSE formalism to investigate excitonic phenomena in monolayer AlSb. These first-principles calculations have revealed significant excitonic effects. arxiv.orgresearchgate.net One study systematically investigated the optoelectronic properties of AlSb monolayer using density functional theory and many-body perturbation theory. researchgate.net The optical properties were studied by solving the Bethe-Salpeter equation, which showed that the first bright exciton is located at 0.97 eV, in excellent agreement with the experimental value of 0.93 eV. researchgate.net

Another investigation into the ground-state geometric and electronic structure of monolayer AlSb using first-principles calculations in conjunction with the Bethe-Salpeter equation revealed a significant exciton binding energy of 0.84 eV. arxiv.org This study also highlighted the importance of spin-orbit coupling in the electronic structure of AlSb. arxiv.orgresearchgate.net The calculations indicated that without considering spin-orbit coupling, the exciton binding energy is slightly higher at 0.92 eV. arxiv.org

The table below summarizes key findings from these computational studies on excitonic properties of monolayer AlSb.

PropertyCalculated Value (with SOC)Calculated Value (without SOC)Experimental ValueReference
First Bright Exciton Energy0.97 eV-0.93 eV researchgate.net
Exciton Binding Energy0.84 eV0.92 eV- arxiv.org
Quasiparticle Band Gap (G₀W₀)1.35 eV-- researchgate.net

These theoretical investigations, grounded in the Bethe-Salpeter equation, provide crucial insights into the fundamental optical and excitonic properties of AlSb, particularly in its two-dimensional form.

Atomistic Modeling of AlSb Material Systems

The atomic arrangement at the surface of a crystal can be significantly different from that of the bulk material. This phenomenon, known as surface reconstruction, is driven by the minimization of surface energy and plays a crucial role in the physical and chemical properties of the material. wikipedia.org For compound semiconductors like Aluminium Antimonide (AlSb), understanding and predicting surface reconstructions is essential for controlling epitaxial growth and for the fabrication of high-quality heterostructures.

Theoretical predictions of AlSb atomic geometry and surface reconstructions are primarily achieved through first-principles calculations based on Density Functional Theory (DFT). arxiv.orgresearchgate.net These computational methods allow researchers to determine the stability of various surface structures under different growth conditions.

A systematic DFT study of the AlSb(001) surface has been performed to construct a surface stability diagram. arxiv.org This diagram maps out the most stable surface reconstructions as a function of the chemical potentials of the constituent elements, aluminum and antimony. The theoretical predictions for the AlSb(001) surface have shown excellent agreement with experimentally observed reconstructions. arxiv.org

The study of surface reconstructions often involves comparing the energies of various proposed atomic models for the surface. For the AlSb(001) surface, a variety of reconstruction models have been considered to understand the structures that form under different levels of antimony richness. arxiv.org The agreement between the calculated stability of these models and experimental observations validates the predictive power of DFT in this context.

In contrast to the well-understood AlSb(001) surface, the GaSb(001) surface, which is chemically similar, has presented more challenges for theoretical models, particularly under Sb-rich conditions. arxiv.orgresearchgate.net This highlights the subtle differences in bonding and energetics that can lead to different surface behaviors even in closely related materials.

The following table summarizes some of the key aspects of theoretical predictions for AlSb surface reconstructions:

SurfaceMethodKey FindingsReference
AlSb(001)Density Functional TheoryConstruction of a surface stability diagram. Excellent agreement with experimental observations of reconstructions. arxiv.org

The ability to accurately predict the atomic geometry of AlSb surfaces is a testament to the power of modern computational materials science. These theoretical insights are invaluable for guiding experimental efforts in the growth and characterization of AlSb-based materials and devices.

Quantum confinement is a fundamental phenomenon in nanoscience where the electronic and optical properties of a material change when its size is reduced to the nanoscale. inflibnet.ac.inyoutube.com In semiconductor nanostructures, such as quantum dots and nanowires, the motion of electrons and holes is restricted in one or more dimensions, leading to discrete energy levels and a size-dependent band gap. inflibnet.ac.inyoutube.com Computational studies are crucial for understanding and predicting the effects of quantum confinement in Aluminium Antimonide (AlSb) nanostructures.

Several theoretical approaches are employed to model quantum confinement in AlSb. These range from effective mass approximations to more sophisticated atomistic methods like Density Functional Theory (DFT) and tight-binding models. researchgate.netnih.govmdpi.com These computational studies allow for the investigation of how the electronic and optical properties of AlSb nanostructures depend on their size, shape, and composition.

A computational study using the hyperbolic band model has been conducted to investigate the quantum confinement effects on the electrical and optical properties of AlSb quantum dots. researchgate.net Such models can provide valuable insights into how the energy levels and wavefunctions of charge carriers are modified by the spatial confinement.

Furthermore, the crystal and energy structure of self-assembled AlSb/AlAs quantum dots grown by molecular-beam epitaxy have been investigated through a combination of transmission electron microscopy and theoretical calculations. researchgate.net These studies have shown that the deposition of a small amount of AlSb on an AlAs surface can lead to the formation of pseudomorphically strained quantum dots. The energy spectra of these quantum dots can be of type-I or type-II, depending on the composition of the resulting alloy. researchgate.net In these nanostructures, the ground hole state is typically a heavy-hole state, and the localization energy of holes is significantly higher than that of electrons. researchgate.net

The table below presents a summary of computational approaches and key findings related to quantum confinement in AlSb nanostructures.

NanostructureComputational MethodKey FindingsReference
AlSb Quantum DotsHyperbolic Band ModelInvestigation of size-dependent electrical and optical properties. researchgate.net
AlSb/AlAs Quantum DotsModel-Solid Approximation and other theoretical calculationsFormation of strained quantum dots with type-I or type-II energy spectra depending on alloy composition. Strong hole localization. researchgate.net

These computational investigations are essential for the design and optimization of AlSb-based nanostructures for applications in novel electronic and optoelectronic devices, where the quantum confinement effect can be harnessed to achieve desired functionalities. nih.govacs.org

Advanced Spectroscopic and Microscopic Characterization Techniques for Alsb

Structural and Morphological Characterization of AlSb

Probing the physical arrangement and surface features of AlSb at the micro and nano-scale is accomplished through a suite of powerful microscopic and diffraction techniques.

X-ray Diffraction (XRD) for Phase and Crystallinity Determination

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of AlSb. The diffraction pattern of AlSb thin films typically confirms a polycrystalline nature with a zinc blende cubic structure. researchgate.net The lattice constant of AlSb is approximately 0.61 nm. wikipedia.org In nanocrystalline thin films, XRD analysis shows that the sharpness of diffraction peaks, such as the prominent (111) peak, increases with higher substrate temperatures during growth, indicating improved crystallinity. ijiet.com This suggests that the crystals preferentially grow along the <111> direction. ijiet.com

The standard lattice parameter for zinc blende crystalline AlSb is 6.135 Å. researchgate.net However, variations can be observed depending on the preparation method and conditions. For instance, AlSb can also crystallize in the hexagonal P6₃mc space group, a wurtzite structure. materialsproject.org XRD is also employed to confirm the successful synthesis of AlSb, ensuring no diffraction peaks corresponding to metallic aluminum, antimony, or other compounds are present in the final material. ijiet.com

XRD Data for Aluminum Antimonide (AlSb)
Crystal StructureSpace GroupLattice Constant (Å)Reference
Cubic (Zinc Blende)T2d-F-43m6.1355 wikipedia.orgazom.com
Hexagonal (Wurtzite)P6₃mca = 4.36, c = 7.18 materialsproject.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) are indispensable for analyzing the nanostructure of AlSb. These techniques provide direct visualization of the crystal lattice, defects, and the morphology of nanoscale features.

For colloidal AlSb quantum dots (QDs), HR-TEM imaging has revealed an average diameter of 9.7 ± 0.8 nm. acs.org The interplanar distance of 0.21 nm observed in these QDs corresponds to the (220) plane of the cubic AlSb structure. acs.org Furthermore, analysis of the pseudodiffraction pattern from a single crystalline AlSb QD confirmed the presence of (311), (220), and (111) planes of the cubic crystal structure. acs.org TEM has also been utilized to investigate the crystal structure of self-assembled AlSb/AlAs quantum dots grown by molecular-beam epitaxy. researchgate.net

In the context of heterostructures, TEM-based techniques have been used to study the morphology of AlSb buffer layers in GaSb films grown on Si substrates. aip.org It has been shown that both zinc-blende (ZB) and wurtzite (WZ) structured AlSb shells can be grown heteroepitaxially on InAs nanowire cores, and their crystal phase and nanostructure can be investigated as a function of growth temperature using TEM. lu.senih.gov

TEM/HR-TEM Findings for AlSb Nanostructures
NanostructureObserved FeatureMeasurementReference
Colloidal Quantum DotsAverage Diameter9.7 ± 0.8 nm acs.org
Colloidal Quantum DotsInterplanar Distance (220)0.21 nm acs.org
Self-Assembled Quantum DotsCrystal Structure AnalysisInvestigation of AlSb/AlAs QDs researchgate.net
Core-Shell NanowiresCrystal PhaseZB and WZ AlSb shells on InAs lu.senih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface topography and quantify the surface roughness of AlSb thin films. icspicorp.comebatco.com The technique provides three-dimensional data on the surface features, which is crucial for applications in optoelectronics where surface smoothness can significantly impact device performance by reducing light scattering. stanford.edu

Studies on AlSb thin films have shown that surface roughness is influenced by deposition parameters. For instance, the surface roughness of pure AlSb films deposited by chemical bath deposition increases with longer deposition times, leading to more material penetration and greater non-uniformity. mdpi.com In one study, annealing AlSb thin films at different temperatures (373 K, 473 K, and 573 K) resulted in the greatest average surface roughness (RMS) at 573 K. researchgate.net Doping can also affect surface morphology; 10% Mg-doped AlSb has been observed to have fewer needle-shaped peaks compared to pure AlSb, suggesting greater uniformity. mdpi.com

Surface Roughness of AlSb Thin Films Measured by AFM
Film TypeDeposition/Annealing ConditionObservationReference
Pure AlSbIncreasing deposition time (1 to 3 h)Increased surface roughness mdpi.com
Pure AlSbAnnealing at 573 KGreatest average surface roughness (RMS) researchgate.net
10% Mg-doped AlSbCompared to pure AlSbMore uniform surface with fewer peaks mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

For AlSb thin films, SEM images have shown that annealing can lead to the development of AlSb grains due to the proper diffusion and bonding of aluminum and antimony. researchgate.net In one instance, AlSb microcrystals with an average grain size of 200 nm were formed after annealing. researchgate.net SEM has also been used to validate the grain size and crystalline nature of AlSb particles. researchgate.net The technique can reveal surface defects such as holes in the film, which can act as recombination centers. researchgate.net The surface morphology of AlSb can vary significantly with growth conditions, from discontinuous islands at low growth rates to continuous layers at higher growth rates. avsconferences.org

SEM Observations of AlSb Surface Morphology
Sample ConditionObserved FeatureKey FindingReference
Annealed Thin FilmGrain SizeAverage of 200 nm researchgate.net
Before AnnealingSurface DefectsPresence of holes researchgate.net
Varying Growth RateLayer ContinuityDiscontinuous islands at low rates, continuous layers at high rates avsconferences.org

Electronic and Vibrational Spectroscopic Probes of AlSb

Spectroscopic techniques are employed to investigate the electronic and vibrational properties of AlSb, providing insights into its fundamental physical characteristics.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes (phonons) of a material. wikipedia.orgutoronto.ca In AlSb, Raman scattering provides a detailed picture of the two-phonon density of states of the crystal. aps.org

The Raman spectrum of AlSb is characterized by specific phonon modes. In GaSb/AlSb superlattices, the optical frequency range of AlSb shows a broad structure composed of two subpeaks around 331.7 cm⁻¹ and 335.3 cm⁻¹. cdnsciencepub.com These peaks are formed by the contributions of several modes. cdnsciencepub.com Theoretical calculations of the second-order Raman spectrum of AlSb in the Γ₁ symmetry show good agreement with experimental data and provide evidence for an overbending in the highest frequency (LO phonon) branch of the phonon dispersion. aps.orgaps.org This overbending is attributed to the significant mass difference between the aluminum and antimony atoms. aps.org The Raman spectra of AlSb films can be influenced by processing parameters such as sintering temperature, which can affect the crystallinity of the material. researchgate.net

Characteristic Raman Peaks in AlSb
Frequency Range (cm⁻¹)ObservationInterpretationReference
~331.7 and ~335.3Broad structure with two subpeaksOptical phonon modes in the AlSb frequency range cdnsciencepub.com
Second-order spectrumAgreement between calculated and experimental dataEvidence of overbending in the LO phonon branch aps.orgaps.org

Defect Engineering and Impurity Incorporation in Alsb

Intrinsic Point Defects in AlSb Systems

Intrinsic point defects, which are disruptions in the ideal crystal lattice involving the constituent atoms, play a significant role in determining the baseline electrical and optical characteristics of AlSb. These defects include vacancies, interstitials, and antisites.

Vacancy defects, where an atom is missing from its regular lattice site, are a common type of point defect in AlSb. The formation and stability of Aluminum vacancies (VAl) and Antimony vacancies (VSb) are highly dependent on the chemical potential of the constituent elements, which is influenced by the growth conditions (i.e., Al-rich or Sb-rich).

Under Al-rich conditions, the formation of Antimony vacancies (VSb) is more favorable. Conversely, under Sb-rich conditions, the formation of Aluminum vacancies (VAl) is energetically preferred. indiumfoils.com The stability of these vacancies also depends on their charge state, which is influenced by the position of the Fermi level within the band gap. For instance, the aluminum vacancy is predicted to exist in 0, -1, -2, and -3 charge states. nipngr.org The VAl(3-) has been identified as one of the most important intrinsic defects in AlSb. wikipedia.org

The stability of vacancy defects can be summarized as follows:

Growth ConditionMore Stable Vacancy
Al-richVSb
Sb-richVAl

This table illustrates the preferential formation of vacancy defects based on the stoichiometry of the growth environment.

The formation energy of a vacancy is the energy required to remove an atom from its lattice site and place it on the surface of the crystal. First-principles calculations, based on density functional theory (DFT), are powerful tools for determining these formation energies. researchgate.net

The formation energy of a vacancy in a specific charge state q is calculated using the following general formula:

Ef(Vq) = Etot(Vq) - Etot(bulk) + Σniμi + q(EF + EVBM)

Where:

Etot(Vq) is the total energy of the supercell containing the vacancy in charge state q.

Etot(bulk) is the total energy of the perfect bulk supercell.

ni is the number of atoms of species i added to or removed from the supercell.

μi is the chemical potential of species i.

EF is the Fermi level energy relative to the valence band maximum (VBM).

EVBM is the energy of the valence band maximum.

Calculations have shown that the formation energy of VAl in its neutral state is approximately 2.61 eV. nipngr.org The formation energies of negatively charged VAl states decrease as the Fermi level moves towards the conduction band, and under heavy n-type doping conditions, the formation energy of VAl(3-) can even become negative, indicating a high likelihood of formation. nipngr.org In contrast, VSb generally has higher formation energies than VAl across the entire band gap. nipngr.org

Calculated Vacancy Formation Energies in AlSb

DefectCharge StateFormation Energy (eV)
VAl02.61 nipngr.org
VAl-3Can be negative under heavy n-doping nipngr.org

This table provides theoretical values for the formation energy of Aluminum vacancies in AlSb, highlighting the influence of charge state and doping conditions.

Extrinsic Doping and Substitutional Impurity Effects in AlSb

The intentional introduction of foreign atoms, or dopants, into the AlSb lattice allows for the precise control of its electrical properties, enabling the fabrication of p-n junctions and other semiconductor devices.

Indium (In) can be incorporated into the AlSb lattice to form the ternary alloy Aluminium Indium Antimonide (AlxIn1-xSb). This is effectively a form of isoelectronic doping where Indium, from the same group as Aluminum, substitutes for Al atoms. The incorporation of Indium has a significant impact on the electronic properties of the material, most notably the band gap and lattice constant. wikipedia.org

The band gap and lattice constant of AlxIn1-xSb are intermediate between those of pure AlSb and pure Indium Antimonide (InSb). wikipedia.org Pure AlSb has an indirect band gap of approximately 1.62 eV and a lattice constant of 0.614 nm, while InSb has a direct band gap of 0.17 eV and a lattice constant of 0.648 nm. wikipedia.org As the Indium content (1-x) increases, the band gap of the alloy decreases. A key transition occurs at a composition of approximately x = 0.72-0.73, where the band gap changes from indirect, characteristic of AlSb, to direct, characteristic of InSb. wikipedia.org This tunability of the band gap is crucial for optoelectronic device applications, allowing for the engineering of materials that can absorb or emit light at specific wavelengths. wikipedia.org

Properties of AlxIn1-xSb Alloys

PropertyAlSbInSbAlxIn1-xSb
Band Gap (eV)1.62 (Indirect) wikipedia.org0.17 (Direct) wikipedia.orgVaries between 1.62 and 0.17 wikipedia.org
Lattice Constant (nm)0.614 wikipedia.org0.648 wikipedia.orgVaries between 0.614 and 0.648 wikipedia.org
Band Gap Transition--Indirect to Direct at x ≈ 0.72-0.73 wikipedia.org

This table summarizes the key electronic and structural properties of AlSb, InSb, and their ternary alloy, illustrating the effect of Indium incorporation.

Magnesium (Mg) is a common p-type dopant for III-V semiconductors. In the context of AlSb, Mg atoms would substitute for Al atoms in the lattice. While specific studies on Mg doping in AlSb thin films are not abundant, the effects can be inferred from studies on related antimony-based compounds. For instance, in Sb2S3 thin films, Mg doping has been shown to modify the optical and solid-state properties. nipngr.orgnipngr.org The incorporation of Mg can lead to changes in the transmittance and a shift in the energy band gap. nipngr.orgnipngr.org

In other semiconductor systems like zinc oxide, Mg doping is known to widen the band gap. mdpi.com The substitution of Mg for Al in AlSb is expected to introduce acceptor levels above the valence band, thereby increasing the hole concentration and inducing p-type conductivity. The effectiveness of Mg as a p-type dopant would depend on its solubility in the AlSb matrix and the potential for compensation by native defects.

Theoretical studies have explored the possibility of incorporating light elements like Lithium (Li) and Beryllium (Be) into various material systems. While specific research on Li and Be substitutions in two-dimensional AlSb is limited, insights can be drawn from related computational studies. For instance, under high pressure, it is predicted that Lithium and Beryllium can form stable alloys. softpedia.com

In the context of doping, Li and Be, being group I and group II elements respectively, would be expected to act as acceptors if they substitute for the group III element, Aluminum. Their small ionic radii could lead to localized strain in the AlSb lattice. Doping with elements like Lithium and Aluminum has been shown to enhance the structural and electrochemical stability of other materials. electrochemsci.orgxmu.edu.cnenpress-publisher.com The specific effects of Li and Be substitution in 2D AlSb on its electronic and structural properties would require dedicated theoretical and experimental investigation.

Modulation of AlSb Electronic and Magnetic Properties via Doping

The intentional introduction of impurity atoms, or doping, is a fundamental technique used to control and modify the electronic and magnetic properties of semiconductor materials like Aluminium(3+) antimony (AlSb). This process alters the material's carrier concentration, mobility, and band structure, tailoring it for specific device applications. ej-eng.org

First-principles calculations have provided significant insight into the behavior of various dopants in AlSb. materialsmodeling.orgaps.org Group IV elements such as Carbon (C), Silicon (Si), and Germanium (Ge), when substituting for antimony (Sb), act as shallow acceptors, increasing the hole concentration. materialsmodeling.orgaps.org Tin (Sn), another group IV element, exhibits amphoteric behavior; it can act as a donor when substituting for aluminum (Al) and as an acceptor when substituting for Sb. materialsmodeling.orgaps.org

Group VI elements, including Sulfur (S), Selenium (Se), and Tellurium (Te), typically substitute for Sb and function as deep donors. materialsmodeling.orgaps.org Among these, Te is particularly useful for compensating unintentional p-type doping from impurities like carbon, with a minimal negative impact on carrier mobility. materialsmodeling.orgaps.org Oxygen (O) is generally incorporated as an interstitial atom and acts as an acceptor, but it is highly detrimental to carrier transport. materialsmodeling.orgaps.org Phosphorus (P), a group V element, is found to be electrically inactive when it substitutes for Sb. materialsmodeling.orgaps.org

The following table summarizes the behavior of common extrinsic point defects in AlSb based on theoretical research.

Dopant ElementPrimary Lattice SiteElectrical BehaviorImpact on Carrier Transport
Carbon (C)Sb-substitutionalShallow AcceptorHighly Detrimental
Silicon (Si)Sb-substitutionalShallow AcceptorModerate
Germanium (Ge)Sb-substitutionalShallow AcceptorModerate
Tin (Sn)Al- or Sb-substitutionalAmphoteric (Donor or Acceptor)Low to Moderate
Oxygen (O)InterstitialAcceptorHighly Detrimental
Sulfur (S)Sb-substitutionalDeep DonorModerate
Selenium (Se)Sb-substitutionalDeep DonorLow to Moderate
Tellurium (Te)Sb-substitutionalDeep DonorLow to Moderate
Phosphorus (P)Sb-substitutionalElectrically InactiveN/A

This table is generated based on data from first-principles calculations. materialsmodeling.orgaps.org

Experimental studies have also explored the impact of doping on the optical properties of AlSb, which are intrinsically linked to its electronic structure. For instance, doping AlSb thin films with Copper (Cu) has been shown to systematically reduce the material's direct energy band gap. researchgate.netresearchgate.net

The table below illustrates the observed change in the direct energy gap of AlSb thin films with varying concentrations of Cu doping.

Copper (Cu) Doping ConcentrationDirect Energy Gap (eV)
0% (Pure AlSb)1.83
1%1.81
3%1.80
5%1.78

Data sourced from experimental studies on Cu-doped AlSb thin films. researchgate.netresearchgate.net

Similarly, doping with Zinc (Zn) has been found to reduce the band gap of AlSb to approximately 1.4 eV, making it more suitable for certain thin-film solar cell applications. researchgate.net

An advanced doping technique known as modulation doping can be employed in AlSb-based heterostructures to enhance electron mobility. youtube.comaip.org This method involves spatially separating the dopant atoms in a wider-bandgap barrier layer from the charge carriers, which are confined in an adjacent undoped AlSb quantum well. aip.org This separation minimizes impurity scattering, allowing for significantly higher carrier mobility compared to conventional doping methods where impurities and carriers coexist. youtube.com

Regarding magnetic properties, the intentional doping of AlSb to induce ferromagnetism is not as extensively studied as in other III-V semiconductors like Gallium Arsenide or Indium Arsenide. nih.gov However, theoretical studies on other materials suggest that the introduction of certain defects and defect complexes can induce spin polarization and local magnetic moments. aps.org This indicates a potential, though less explored, avenue for tuning the magnetic properties of AlSb through controlled doping and defect creation. aps.orgmdpi.com

Principles and Impact of Defect Engineering on AlSb Functional Attributes

Defect engineering refers to the controlled process of creating, manipulating, and managing crystallographic defects to purposefully modify the properties of a material. researchgate.netrsc.org In AlSb, as in other semiconductors, defects can be classified by their dimensionality and have a profound impact on the material's electronic, optical, and structural characteristics. researchgate.net

Principles of Defect Engineering in AlSb

The core principle of defect engineering is to leverage the influence of imperfections rather than solely seeking to eliminate them. These defects can be intrinsic (native to the crystal) or extrinsic (introduced impurities).

Point Defects (0-D): These are zero-dimensional defects and include vacancies (a missing atom), interstitials (an extra atom in a non-lattice site), and antisites (an atom of one type on the lattice site of another). researchgate.net In AlSb, key intrinsic point defects are Al and Sb vacancies (VAl, VSb), interstitials (Ali, Sbi), and antisites (AlSb, SbAl). researchgate.netresearchgate.net The formation energy and concentration of these defects are highly dependent on the growth conditions, such as whether the environment is Al-rich or Sb-rich. researchgate.net The antimony antisite (SbAl) is a particularly important low-energy defect in AlSb. researchgate.net

Linear Defects (1-D): Known as dislocations, these are one-dimensional irregularities in the crystal lattice. wikipedia.org The two main types are edge and screw dislocations. wikipedia.org Dislocations are fundamental to the process of plastic deformation and play a critical role in relieving strain in epitaxial heterostructures, such as AlSb grown on a Gallium Arsenide (GaAs) substrate. aip.orgyoutube.com In such systems, misfit dislocations form at the interface to accommodate the lattice mismatch between the two materials. aip.org

Planar Defects (2-D): These are two-dimensional imperfections like grain boundaries and stacking faults. A critical planar defect in the context of AlSb is the heterointerface, the boundary between AlSb and another semiconductor in a heterostructure (e.g., AlSb/InAs or AlSb/GaSb). aps.orgresearchgate.net The quality, sharpness, and chemical composition of this interface are paramount for the performance of electronic and optoelectronic devices, as interface defects can act as scattering centers or charge traps. aps.orgresearchgate.net

Impact on Functional Attributes

The controlled introduction and management of these defects can significantly alter AlSb's properties.

Electronic Attributes: Defects introduce new energy levels within the semiconductor's band gap. Deep-level defects can act as charge traps, capturing electrons or holes and reducing the carrier lifetime and mobility, which is detrimental for applications like radiation detectors. researchgate.net For example, the SbAl antisite, while effective at compensating for p-type conductivity, is also a deep electron trap that reduces the carrier drift length. researchgate.net Conversely, shallow-level defects introduced by doping are essential for controlling conductivity. Defect engineering aims to balance these effects, for instance, by using co-doping to passivate detrimental defects while maintaining desired conductivity.

Optical Attributes: Defects can create pathways for non-radiative recombination, which reduces the efficiency of light-emitting devices. They can also introduce new absorption or emission peaks below the material's band edge. As seen with Cu and Zn doping, the introduction of extrinsic defects can be used to tune the band gap for specific optical applications. researchgate.netresearchgate.netresearchgate.net

Structural and Thermal Attributes: Linear defects like dislocations are crucial for managing strain in lattice-mismatched heterostructures, enabling the growth of high-quality crystalline layers that would otherwise be impossible. aip.org However, a high density of dislocations can degrade electronic performance. youtube.com Point defects are also major scattering centers for phonons, and their presence can significantly reduce the thermal conductivity of the material. aps.org This can be a disadvantage in high-power electronic devices where heat dissipation is critical.

The following table summarizes the impact of key defects on the functional properties of AlSb.

Defect TypePrimary ImpactConsequence for Functional Attributes
Antimony Antisite (SbAl)Creates deep level in band gapCompensates p-type conductivity; acts as an electron trap, reducing carrier drift length. researchgate.net
Carbon Impurity (CSb)Creates shallow acceptor levelInduces p-type conductivity; acts as a scattering center, reducing carrier mobility. materialsmodeling.orgaps.org
Misfit DislocationRelieves lattice strainEnables growth of high-quality epitaxial layers on mismatched substrates; can act as a scattering/recombination site. aip.org
Interface StatesCreate energy levels at heterojunctionsCan trap charge carriers, affecting device performance; influences band alignment and transport properties. aps.orgresearchgate.net

Alsb Nanostructures: Quantum Dots, Monolayers, and Nanocrystals

Colloidal AlSb Quantum Dots (QDs) Research

The synthesis and characterization of colloidal AlSb quantum dots represent a significant breakthrough in the study of III-V semiconductor nanomaterials. acs.org

For the first time, colloidal AlSb quantum dots have been synthesized through a controlled chemical reaction. acs.org This method involves the reaction of aluminum chloride (AlCl₃) and antimony tris(bis(trimethylsilyl)amide) (Sb[N(Si(Me₃)₂)₃]) in the presence of a superhydride reducing agent. acs.orgresearchgate.netresearchgate.net The synthesis is conducted at a temperature of 280°C. acs.orgresearchgate.netresearchgate.net

A key aspect of this synthetic route is the ability to produce size-tunable AlSb QDs. acs.org By varying the reaction time, the size of the quantum dots can be controlled. For instance, reaction times of 1, 3, and 20 minutes yield QDs with different average diameters, demonstrating a clear growth process over time. acs.org This control over size is crucial as it directly influences the quantum confinement effects and, consequently, the optical and electronic properties of the QDs. acs.org The resulting colloidal AlSb QDs range in size from approximately 5 to 9 nm. acs.orgresearchgate.netresearchgate.net

Table 1: Synthesis Parameters and Resulting Sizes of Colloidal AlSb QDs

Reaction Time (minutes) Average QD Diameter (nm)
1 5.5
3 -
20 9.7 ± 0.8

Data sourced from multiple studies. acs.org

The synthesized colloidal AlSb QDs exhibit distinct excitonic transitions in the UV-A region of the electromagnetic spectrum. acs.org These transitions are a direct consequence of quantum confinement effects, where the spatial confinement of electrons and holes leads to discrete energy levels. The position of the first excitonic peak in the absorption spectrum is size-dependent, shifting to lower energies as the quantum dots increase in size. acs.org Specifically, excitonic transitions have been observed to shift from 3.32 eV for samples with a 1-minute reaction time to 3.23 eV for those with a 20-minute reaction time. acs.orgresearchgate.net

In terms of their optical response, these AlSb QDs display a tunable band-edge photoluminescence (PL) in the blue spectral range. acs.org The PL peak can be tuned from 455 nm to 485 nm as the QD size increases. acs.orgresearchgate.net Notably, these quantum dots exhibit a high quantum yield (QY) of up to 18%, representing the brightest core emission in the blue spectral region among all III-V quantum dots. acs.org Quantum mechanical calculations based on the effective mass approximation suggest that the observed optical transitions occur across the direct band gap of AlSb at the Γ-valley under a strong confinement regime. acs.org

Table 2: Optical Properties of Size-Tuned Colloidal AlSb QDs

Reaction Time (minutes) Excitonic Transition (eV) Photoluminescence Peak (nm) Quantum Yield (%)
1 3.32 455 -
3 - - -
20 3.23 485 up to 18

Data sourced from multiple studies. acs.orgresearchgate.net

Two-Dimensional (2D) Monolayer AlSb Investigations

The successful synthesis and theoretical exploration of two-dimensional AlSb monolayers have opened a new frontier in the study of 2D materials, revealing intriguing electronic phenomena.

The experimental growth of two-dimensional AlSb has been successfully achieved through molecular beam epitaxy (MBE). researchgate.netosti.govarxiv.org This was accomplished by depositing AlSb on a graphene-covered silicon carbide (SiC(0001)) substrate. researchgate.netarxiv.org The resulting structure is a double-layer honeycomb (DLHC) configuration, which is a van der Waals material that does not have a direct equivalent in its bulk three-dimensional form. researchgate.netosti.govarxiv.org Characterization using techniques such as spectroscopic imaging scanning tunneling microscopy and cross-sectional imaging scanning transmission electron microscopy has confirmed the structural morphology and electronic structure of the experimental 2D AlSb, which align well with the theoretically proposed DLHC structure. researchgate.netosti.govarxiv.org The experimentally measured bandgap of the 2D AlSb is 0.93 eV. researchgate.netosti.gov

First-principles calculations, a form of theoretical analysis, have been employed to investigate the ground-state and electronic properties of monolayer AlSb. aps.orgaps.org These theoretical studies predict that the AlSb monolayer is a semiconductor. researchgate.netresearchgate.net The calculated direct quasiparticle band gap is 1.35 eV, and its electronic structure is significantly influenced by spin-orbit coupling. researchgate.netresearchgate.net The stability of the monolayer has been confirmed through calculations of its phonon spectra and cohesive energy. rsc.orgresearchgate.net

Further theoretical investigations into the electronic structure reveal that the valence band maximum (VBM) is primarily composed of Sb-px,y orbital states, while the conduction band minimum (CBM) is composed of Al-s orbital states. uantwerpen.be Depending on the theoretical method used (PBE+SOC or HSE+SOC), the calculated bandgap is 0.3 eV or 0.7 eV, respectively. uantwerpen.be At room temperature, monolayer AlSb is predicted to be a direct gap semiconductor. aps.orgaps.org

A significant theoretical finding for monolayer AlSb is the prediction of an excitonic instability. aps.orgaps.org This occurs because the calculated exciton (B1674681) binding energy is larger than the one-electron energy gap by approximately 0.1 eV. aps.orgaps.org This instability suggests that the ground state of monolayer AlSb is not a simple semiconducting state but rather a many-body ground state characterized by the spontaneous generation of excitons. aps.orgaps.org

This phenomenon points towards the possibility of monolayer AlSb being an excitonic insulator, a state of matter first proposed decades ago but for which experimental evidence remains scarce. aps.orgaps.org The formation of this many-body ground state is similar to that of a superconductor and involves spontaneous symmetry-breaking. aps.org The inclusion of spin-orbit coupling in the theoretical calculations is crucial for correctly predicting this ground state. aps.orgaps.org At elevated temperatures, this many-body state is expected to become unstable, leading to the dissociation of excitons and a transition to the electronic properties described by its one-electron band structure. aps.org

Phonon Band Structure and Lattice Stability of 2D AlSb

The stability of two-dimensional (2D) aluminum antimonide (AlSb) in a monolayer form has been confirmed through theoretical studies involving phonon spectra and cohesive energy calculations. uantwerpen.bersc.org The dynamical stability of these monolayers is evidenced by the absence of imaginary vibrations in the first Brillouin Zone. researchgate.net The phonon band structure of an AlSb monolayer displays a bandgap between approximately 135 cm⁻¹ and 220 cm⁻¹. researchgate.netresearchgate.net This gap arises from the significant mass difference between the aluminum and antimony atoms. researchgate.netresearchgate.net

The structural parameters of the AlSb monolayer have been determined, with a calculated lattice constant of 4.24 Å. uantwerpen.beresearchgate.net The monolayer is not a planar lattice, featuring two different bond lengths, d1 (2.68 Å) and d2 (2.86 Å), and corresponding bond angles of 104.23° and 114.31°. uantwerpen.be Further confirmation of the monolayer's stability comes from ab initio molecular dynamics (AIMD) simulations, which show that the crystal structure is preserved with only minor distortions at temperatures up to at least 400 K. uantwerpen.beresearchgate.net

The mechanical properties of the AlSb monolayer indicate that it is a brittle material. uantwerpen.bersc.org Its elastic constants have been calculated and satisfy the Born stability criteria, as detailed in the table below. uantwerpen.be

Elastic ConstantValue (GPa)
C₁₁32.303
C₁₂9.380
C₁₃0.001
C₁₄0.00
C₄₄11.462
Young's Modulus 14.82

This table presents the calculated elastic constants and Young's modulus for a 2D AlSb monolayer, demonstrating its mechanical stability. uantwerpen.be

AlSb Nanocrystal Studies

Electronic Structure Simulation of AlSb Nanocrystals via DFT

The electronic structure of aluminum antimonide (AlSb) nanocrystals has been investigated using ab-initio density functional theory (DFT) calculations. sapub.orgresearchgate.net These simulations, employing the generalized gradient approximation (GGA), have explored the properties of nanocrystals with varying numbers of core atoms (specifically 8, 16, 54, and 64). sapub.orgresearchgate.net The results indicate that the size of the nanocrystal, defined by the number of core atoms, has a significant effect on its electronic properties up to a certain size, after which the properties tend to stabilize. sapub.orgresearchgate.net

Key findings from these simulations show that the total energy, energy gap, and lattice constant are all inversely proportional to the number of core atoms in the nanocrystal. sapub.orgresearchgate.net As the number of core atoms increases, the total energy decreases, signifying a move towards a more stable state. eajournals.org A notable result was observed for the nanocrystal with 54 core atoms, where the energy gap dropped to a very small value of 0.03 eV, a characteristic more typical of conductive materials. sapub.orgresearchgate.net Additionally, the density of states was found to increase with an increasing number of core atoms. sapub.orgresearchgate.net

The following table summarizes the relationship between the number of core atoms and the electronic properties of AlSb nanocrystals. sapub.orgresearchgate.net

Number of Core AtomsTotal EnergyEnergy GapLattice Constant
8Decreases with increasing core atomsInversely proportional to sizeInversely proportional to size
16Decreases with increasing core atomsInversely proportional to sizeInversely proportional to size
54Decreases with increasing core atomsDrops to 0.03 eVInversely proportional to size
64Decreases with increasing core atomsInversely proportional to sizeInversely proportional to size

This table illustrates the simulated size-dependent electronic properties of AlSb nanocrystals as a function of the number of core atoms. sapub.orgresearchgate.net

Spectroscopic Characterization of AlSb Diamondoid Structures

AlSb diamondoids, which serve as building blocks for investigating nanocrystal properties, have been characterized using density functional theory. researchgate.net The vibrational properties of these structures show that the Al-Sb octamantane has vibrational frequencies reaching 334.4 cm⁻¹ and a reduced mass of 43.5 amu. researchgate.net The vibrational force constant for AlSb diamondoids is calculated to be 0.82 mDyne/Å. researchgate.net

UV-Vis spectroscopic simulations reveal a distinct size-dependent trend. researchgate.net As the size of the AlSb diamondoid molecules increases, the maximum optical absorption peak shifts from 117 nm to approximately 434.4 nm. researchgate.net This shift is indicative of the quantum confinement effect, where smaller structures absorb light at shorter wavelengths. researchgate.net

Nuclear Magnetic Resonance (NMR) spectra of AlSb diamondoids have also been analyzed as a function of their size. researchgate.net The ¹H-NMR shielding values are split, with the Al-H shielding being lower than the Sb-H shielding. researchgate.net This differentiation in shielding provides a spectroscopic signature for the chemical environments of the hydrogen atoms on the diamondoid surface. researchgate.net

Spectroscopic PropertyObservation
Vibrational Frequency Reaches 334.4 cm⁻¹ for Al-Sb octamantane
UV-Vis Absorption Peak Shifts from 117 nm to ~434.4 nm with increasing size
¹H-NMR Shielding Split values, with Al-H shielding lower than Sb-H shielding

This table summarizes the key spectroscopic characteristics of AlSb diamondoid structures as determined by DFT calculations. researchgate.net

Size-Dependent Electronic Behavior in AlSb Nanocrystals

The electronic properties of AlSb nanocrystals exhibit a strong dependence on their size, a phenomenon primarily governed by quantum confinement. sci-hub.seinflibnet.ac.in As the size of the nanocrystal decreases, the charge carriers are confined in a smaller volume, leading to an increase in their energy levels and a widening of the band gap. frontiersin.org This size-dependent behavior is a fundamental characteristic of semiconductor nanomaterials. sci-hub.sefrontiersin.org

DFT simulations of AlSb nanocrystals with core atoms ranging from 8 to 64 have shown that the energy gap is inversely proportional to the number of core atoms. sapub.orgresearchgate.net For instance, the energy gap of AlSb diamondoid structures, which are molecular-scale nanocrystals, decreases from 5.2 eV to 2.1 eV as the number of atoms increases. rdd.edu.iq This trend is consistent with confinement theory, where smaller particles exhibit larger energy gaps. researchgate.netrdd.edu.iq The energy differences between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in AlSb diamondoids vary according to this confinement, with additional fluctuations due to the shape of the nanostructure. researchgate.net

The convergence of nanocrystal properties toward those of the bulk material with increasing size is a key aspect of this phenomenon. sci-hub.se For AlSb, the bulk energy gap is 1.6 eV. researchgate.net The simulated decrease in the energy gap with increasing nanocrystal size demonstrates a clear trend towards this bulk value. rdd.edu.iq

Nanocrystal SystemSize VariationEnergy Gap Trend
AlSb Nanocrystals 8 to 64 core atomsInversely proportional to the number of atoms sapub.orgresearchgate.net
AlSb Diamondoids Increasing number of atomsDecreases from 5.2 eV to 2.1 eV rdd.edu.iq

This table highlights the size-dependent electronic behavior observed in different AlSb nanocrystal systems, demonstrating the principle of quantum confinement.

Structural and Optical Properties of Doped AlSb Nanostructures

The introduction of dopants into AlSb nanostructures significantly alters their structural, electronic, and optical properties. researchgate.netetnano.com First-principles calculations based on density functional theory (DFT) have been used to study the effects of indium (In) doping in aluminum antimonide. researchgate.netetnano.com These studies utilized methods such as the Full Potential Linearized Augmented Plane Wave (FP-LAPW) to examine properties like the lattice constant, bulk modulus, and electronic band structure. researchgate.netetnano.com

Undoped AlSb is an indirect band gap semiconductor, which makes it optically inactive. researchgate.netetnano.com However, doping with indium at various concentrations induces a transition from an indirect (Γ-L) band gap to a direct (Γ–Γ) band gap. researchgate.netetnano.com This fundamental change in the electronic structure renders the material optically active, making it a more suitable candidate for various optoelectronic applications. researchgate.netetnano.com

The doping process also leads to notable changes in the optical properties of AlSb. researchgate.netetnano.com Quantities such as the dielectric constant (both real and imaginary parts), reflectivity, refractive index, energy loss, absorption coefficient, and optical conductivity are all significantly modified by the presence of indium. researchgate.netetnano.com These modifications suggest that doped AlSb nanostructures could be engineered for specific applications in photodetectors, lasers, and solar cells. researchgate.netetnano.com Raman spectroscopy of doped AlSb films has also indicated the presence of strain states and a reduction in crystalline quality compared to undoped films. researchgate.net

PropertyEffect of Indium Doping
Band Gap Transitions from indirect (Γ-L) to direct (Γ–Γ) researchgate.netetnano.com
Optical Activity Becomes optically active researchgate.netetnano.com
Optical Constants Significant changes in dielectric constant, reflectivity, refractive index, etc. researchgate.netetnano.com
Crystalline Quality Doping can induce strain and lower crystalline quality researchgate.net

This table summarizes the significant effects of indium doping on the structural and optical properties of AlSb nanostructures.

Emerging Research Directions and Computational Materials Discovery in Alsb Science

High-Throughput Computational Screening for Novel AlSb-derived Materials

High-throughput computational screening (HTCS) has become a powerful tool for accelerating the discovery of new materials by systematically evaluating a vast number of candidate compounds without the need for immediate experimental synthesis. rsc.orgtue.nl This approach leverages the power of modern computing and first-principles calculations, often based on Density Functional Theory (DFT), to predict the fundamental properties of hypothetical materials. aip.orgresearchgate.net

In the context of AlSb, HTCS is employed to explore vast chemical spaces and identify novel materials with desirable electronic, optical, or thermoelectric properties. The general workflow involves:

Generation of Candidate Structures: Large libraries of potential crystal structures are created, often by substituting elements within known prototypes or generating new arrangements of Al, Sb, and other elements.

Property Calculation: For each candidate, key properties such as formation energy (to assess thermodynamic stability), bandgap, and electronic structure are calculated using automated DFT workflows. researchgate.net

Data-Driven Filtering: The calculated data is then systematically filtered based on specific criteria. For instance, in the search for new thermoelectric materials, candidates are screened for low thermal conductivity and high power factors.

A significant outcome of HTCS is the identification of previously unknown, yet potentially synthesizable, materials. For example, by calculating the formation energies of hundreds of hypothetical ternary antimonides, researchers can pinpoint compositions that are most likely to be stable and thus promising targets for experimental validation. acs.org This computational pre-screening significantly reduces the time and resources required for laboratory-based discovery, guiding experimental efforts toward the most viable candidates. rsc.org One study successfully used this approach to predict single-layer tetragonal AlSb as having a low formation energy, suggesting it could be a viable 2D material. aps.org

Machine Learning Guided Discovery of Ternary Antimonides (e.g., A–Al–Sb compounds)

Building upon high-throughput screening, machine learning (ML) is further revolutionizing materials discovery by identifying complex structure-property relationships that are not immediately obvious. arxiv.org Instead of relying solely on direct computation for every candidate, ML models can be trained on existing data from databases and HTCS results to predict the properties of new materials at a fraction of the computational cost. acs.orgosti.gov

A notable application in the realm of AlSb-related materials is the machine-learning-guided discovery of new ternary antimonides. osti.gov Ternary antimonides of the A–M–Sb family (where A is an alkali, alkaline-earth, or rare-earth metal) are of interest as potential thermoelectric materials. acs.org

In a recent study, researchers developed an ML model trained on existing ternary phases to guide the search for new A–Al–Sb compounds (where A = Rb or Cs). acs.orgosti.gov The model, utilizing a sure independence screening and sparsifying operator (SISSO) algorithm, was trained to classify structures as having specific motifs like clathrate, channel, layered, or network based on elemental properties. osti.govacs.orgfigshare.com This approach successfully predicted several new synthesizable compounds with layered structures, which were subsequently validated through experimental synthesis. osti.gov

The successful synthesis of these novel materials demonstrates the predictive power of integrating machine learning into the materials discovery pipeline. This synergy between computation and experiment serves as a powerful tool for designing new materials with targeted functionalities. acs.org

Compound NameChemical FormulaCrystal SystemStructure TypeReference
Rubidium Aluminum AntimonideRbAlSb₂TetragonalIsopointal to LiBSi₂ acs.org
Cesium Aluminum AntimonideCsAlSb₂TetragonalIsopointal to LiBSi₂ acs.org
Dirubidium Dialuminum TriantimonideRb₂Al₂Sb₃MonoclinicNa₂Al₂Sb₃-type acs.org

Advanced Simulation Techniques for Complex AlSb Systems

As researchers explore more intricate AlSb-based systems, such as quantum wells, superlattices, and heterostructures, the need for advanced simulation techniques becomes critical. These complex systems exhibit emergent properties that arise from the interactions at interfaces and quantum confinement effects, which are difficult to predict without sophisticated modeling. researchgate.net

Key simulation techniques employed for complex AlSb systems include:

Density Functional Theory (DFT): DFT remains a cornerstone for calculating the electronic structure, total energies, and optimized geometries of AlSb systems from first principles. aip.org It is used to investigate the effects of strain, defects, and alloying on the material's band structure and electronic properties. For instance, DFT calculations have been used to determine the stability and electronic properties of hypothetical single-layer AlSb, providing guidance for the experimental synthesis of 2D III-V materials. aps.org

Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of atoms in AlSb materials. aip.org This technique is particularly useful for modeling processes like crystal growth, melting, and the behavior of the material at finite temperatures. It can provide insights into the formation of defects and the structural evolution of interfaces in complex heterostructures.

Quantum Monte Carlo (QMC): For systems where electron correlation effects are particularly important, QMC methods offer a higher level of accuracy than standard DFT, albeit at a greater computational cost. These methods are valuable for obtaining benchmark results for fundamental properties of AlSb and its alloys.

Trace-Driven Simulation: In designing algorithms and systems that utilize AlSb components, trace-driven simulations can be employed. These simulations use real-world data traces to model system behavior, but new methods are being developed using machine learning to eliminate bias and more accurately predict performance. mit.edu

These advanced simulation methods enable a deeper understanding of the physical phenomena governing the behavior of complex AlSb systems, providing crucial insights that guide the design and optimization of novel electronic and optoelectronic devices. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.